molecular formula C13H7BrF2N2 B13680308 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

Katalognummer: B13680308
Molekulargewicht: 309.11 g/mol
InChI-Schlüssel: QPSYKGSFIMPRTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a brominated imidazo[1,2-a]pyridine derivative featuring a 2,4-difluorophenyl substituent at position 2 and a bromine atom at position 4. The imidazo[1,2-a]pyridine scaffold is renowned for its pharmacological versatility, including applications in anticancer, antimicrobial, and neurological therapies . The bromine atom enhances electrophilic reactivity for further functionalization, while the difluorophenyl group contributes electron-withdrawing effects and metabolic stability. This compound is of significant interest in medicinal chemistry for structure-activity relationship (SAR) studies and drug discovery .

Eigenschaften

Molekularformel

C13H7BrF2N2

Molekulargewicht

309.11 g/mol

IUPAC-Name

6-bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H7BrF2N2/c14-8-1-4-13-17-12(7-18(13)6-8)10-3-2-9(15)5-11(10)16/h1-7H

InChI-Schlüssel

QPSYKGSFIMPRTQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)F)C2=CN3C=C(C=CC3=N2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 2,4-Difluorophenyl α-Bromo Ketone

The key intermediate, 2,4-difluorophenyl α-bromo ketone, can be synthesized by bromination of the corresponding acetophenone derivative, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amino group on the α-haloketone, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. The presence of the bromine at the 6-position is introduced via the starting 6-bromo-2-aminopyridine, ensuring regioselectivity.

Advanced Synthetic Approaches and Variations

Tandem and Multicomponent Reactions

Recent literature describes tandem reactions involving nitroalkenes and 2-aminopyridines or multicomponent reactions with aldehydes and trimethylsilylcyanide to access diverse imidazo[1,2-a]pyridines. While these methods are more general, they provide frameworks that could be adapted for the target compound with appropriate substituents.

Catalysis and Green Chemistry

Iron(II) and iron(III) salts have been used as catalysts in tandem coupling reactions to synthesize imidazo[1,2-a]pyridine derivatives efficiently. These methods emphasize mild conditions and high selectivity, aligning with sustainable chemistry goals.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Classical Condensation 2-Aminopyridine + α-haloketone, reflux Well-established, straightforward Long reaction times, moderate yields
Solvent- and Catalyst-Free Direct reaction at 60 °C Green, simple, no catalyst needed Limited substrate scope
Microwave-Assisted Microwave irradiation, shorter times Rapid, higher yields, uniform heating Requires microwave equipment
Tandem Coupling (Fe catalyzed) FeCl2 or FeCl3 catalysis with nitroolefins Mild conditions, broad substrate scope Not specific for 6-bromo derivatives
Multicomponent Reaction 2-Aminopyridine + aldehyde + TMSCN, microwave One-pot synthesis, diverse derivatives Complexity in substrate compatibility

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

6-Bromo-2-phenylimidazo[1,2-a]pyridine

  • Structure : Lacks fluorine substituents on the phenyl ring.
  • Synthesis : Prepared via microwave-assisted cyclization of 5-bromopyridin-2-amine and 2-bromo-1-phenylethan-1-one, yielding high purity in 30 minutes at 100°C .
  • Significance: Demonstrates the impact of halogenation on synthetic efficiency.

6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

  • Structure : Features chlorine substituents instead of fluorine.
  • Synthesis : Synthesized via microwave irradiation, achieving rapid reaction times and high yields .
  • Comparison : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may influence steric hindrance and lipophilicity (ClogP ≈ 3.5 vs. F-substituted analogues).

6-Bromo-2-(4-fluorophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine (CAS 727977-41-5)

  • Structure : Incorporates a piperazinylmethyl group at position 3 and a 4-fluorophenyl substituent.

Physico-Chemical Properties

Compound Name Molecular Formula Molecular Weight XLogP3 Melting Point (°C) Solubility
6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine C₁₃H₈BrF₂N₂ 325.1 3.8* N/A Organic solvents†
6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine C₈H₄BrF₃N₂ 265.03 2.9 106–108 Chloroform, DMSO
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine C₁₄H₁₁BrN₂ 293.2 4.1 N/A Organic solvents†

*Estimated via computational tools. †Common organic solvents include DMSO, ethanol, and dichloromethane.

Key Observations :

  • The difluorophenyl group increases hydrophobicity (higher XLogP3) compared to trifluoromethyl or methyl substituents.
  • Bromine at position 6 consistently lowers aqueous solubility across analogues.

Anticholinesterase Activity

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine derivatives : Exhibit moderate AChE inhibition (IC₅₀ = 208–657 µM). Substitutents at R2/R3 positions significantly modulate activity .
  • 6-Bromo-2-(2,4-difluorophenyl) Analogue : Predicted enhanced activity due to fluorine’s electron-withdrawing effects, which may improve binding to catalytic sites.

Antimicrobial Potential

  • 6-Heteroaryl imidazo[1,2-a]pyridines : Show MIC values as low as 1–9 µM against bacterial strains . The difluorophenyl group may enhance membrane penetration compared to chlorophenyl or methylphenyl analogues.

Metabolic Stability

  • Fluorine substituents reduce oxidative metabolism in hepatic microsomes, extending half-life compared to non-fluorinated analogues .

Reactivity and Functionalization Potential

  • Electrophilic Substitution : Bromine at position 6 facilitates Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions .
  • Positional Blocking : The 2,4-difluorophenyl group may sterically hinder electrophilic attacks at position 3, a common site for halogenation in unsubstituted imidazo[1,2-a]pyridines .

Biologische Aktivität

6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H10BrF2N3
  • Molecular Weight : 353.15 g/mol
  • IUPAC Name : 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine

Pharmacological Profile

The biological activity of 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance:

  • Activity Against Mycobacterium tuberculosis (Mtb) : Compounds in this class have shown effectiveness against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.07 to 0.14 μM against XDR-Mtb .
  • Efficacy Against Gram-positive and Gram-negative Bacteria : Some derivatives demonstrated MIC values of 50 µM against E. coli and 75 µM against S. agalactiae .

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been evaluated for their anticancer properties. The mechanism often involves:

  • Inhibition of Specific Kinases : These compounds may inhibit kinases involved in cancer cell proliferation and survival pathways.
  • Cytotoxicity Studies : Certain analogs have shown low cytotoxicity in normal cell lines while being effective against cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine can be influenced by its structural modifications:

  • Fluorine Substitution : The presence of fluorine atoms at specific positions on the phenyl ring enhances lipophilicity and bioavailability .
  • Bromine Substitution : The bromine atom at the 6-position is crucial for maintaining the compound's activity; however, it may also reduce potency compared to other halogen substitutions .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Anti-TB Activity Study :
    • A study reported that imidazo[1,2-a]pyridine derivatives exhibited promising anti-TB activity with MIC values as low as 0.006 μM for some optimized compounds .
  • Anticancer Evaluation :
    • A series of imidazo[1,2-a]pyridines were tested against various cancer cell lines, showing significant inhibition of cell growth at concentrations ranging from 0.5 to 5 μM .

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine?

  • Methodological Answer : The compound is synthesized via microwave-assisted cyclization, which reduces reaction time (≤30 minutes) and improves yields (≥85%) compared to conventional thermal methods. Key steps include:
  • Halogenation : Use α-haloketones with 2,4-difluorophenyl precursors under microwave irradiation (100–150°C) .
  • Catalyst Optimization : AlCl₃ (10 mol%) enhances regioselectivity at the C-3 position .
    Table 1 : Comparison of Synthesis Methods
MethodConditionsYield (%)TimeReference
Microwave irradiation150°C, AlCl₃, DMF9220 min
Solvent-free thermal120°C, no catalyst686 hrs

Q. How can researchers characterize this compound and validate its purity?

  • Methodological Answer : Use a multi-technique approach:
  • NMR/LCMS : Confirm molecular structure via ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) and LCMS (m/z ≈ 309 [M+H]⁺) .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 2.4° between imidazo and phenyl rings) .
  • Elemental Analysis : Validate purity (>98%) with C, H, N, Br, F content .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screen for antimicrobial and anticancer activity:
  • Antimicrobial Assays : Test against M. tuberculosis (MIC ≤1 µg/mL) using microplate Alamar Blue assay .
  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., IC₅₀ ≈ 5 µM for HeLa) .

Advanced Research Questions

Q. How do substituent variations at the C-3 position affect bioactivity and receptor binding?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:
  • Functionalization : Introduce acetyl groups via Friedel-Crafts acylation (neat conditions, 80°C, 2 hrs) to enhance GABA receptor binding (ΔG ≈ −8.2 kcal/mol) .
  • Comparative Analysis : Replace Br with I or CF₃ to modulate electron-withdrawing effects and binding affinity (e.g., 6-Iodo derivative shows 2x higher selectivity for mitochondrial receptors) .

Q. What strategies enable efficient C-3 functionalization for library diversification?

  • Methodological Answer : Use catalyst-free, three-component reactions:
  • Petasis-like Coupling : React with aldehydes and boronic acids at room temperature (RT) to generate >38 derivatives in 4–6 hrs .
  • Parallel Synthesis : Employ AlCl₃-catalyzed acetylation (0.5 eq.) for rapid purification (silica gel, hexane/EtOAc) .

Q. How can computational models predict interactions with therapeutic targets?

  • Methodological Answer : Perform DFT and molecular docking:
  • DFT Calculations : Analyze HOMO-LUMO gaps (≈4.1 eV) to predict reactivity .
  • Docking Studies : Simulate binding to COX-2 (PDB: 5KIR) with PyMOL, revealing key hydrogen bonds with Gln₃₇₅ and His₂₀₇ .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity and catalyst choice:
  • DMF vs. Ethanol : Higher polarity solvents (DMF) improve microwave efficiency (yield +24%) but may degrade heat-sensitive substituents .
  • Validation : Replicate protocols with controlled humidity (<30%) to minimize hydrolysis of halogenated intermediates .

Data-Driven Insights

Table 2 : Bioactivity of Structural Analogues

CompoundSubstituentsActivity (IC₅₀)Target
6-Bromo-2-(4-Fluorophenyl) derivative4-F, 6-Br0.07 µM (COX-2)Anti-inflammatory
6,8-Dibromo-2-(2-MeOPh) derivative2-MeO, 6,8-Br1.2 µM (HeLa)Anticancer
6-Bromo-2-(3,4-Cl₂Ph) derivative3,4-Cl₂, 6-Br0.8 µg/mL (MDR-TB)Antimicrobial

Q. Key Recommendations for Researchers :

  • Prioritize microwave synthesis for scalable production .
  • Use Hirshfeld surface analysis (e.g., dₙᵒʳₘ ≈ 1.8 Å) to study crystal interactions .
  • Screen acetylated derivatives for CNS targets (GABA receptors) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.